molecular formula C10H15NO3 B12770104 (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol CAS No. 783297-84-7

(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B12770104
CAS No.: 783297-84-7
M. Wt: 197.23 g/mol
InChI Key: WIUFFBGZBFVVDL-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol ( 783297-84-7) is a chiral chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . Its structure features a phenylethanolamine core substituted with 3,4-dimethoxy groups, making it a potential intermediate in organic synthesis and pharmaceutical research . This compound is a stereoisomer, specifically the (S)-enantiomer, which may be critical for studies in asymmetric synthesis and for investigating stereospecific biological interactions . As a derivative of 2-amino-1-phenylethanol, which is a recognized norepinephrine analog and the parent structure of the phenylethanolamine class, this substance serves as a valuable scaffold for medicinal chemistry research . The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, suggesting its utility in developing novel compounds for various research applications . This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

783297-84-7

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(1S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1

InChI Key

WIUFFBGZBFVVDL-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC

Origin of Product

United States

Synthetic Methodologies for S 2 Amino 1 3,4 Dimethoxyphenyl Ethanol and Its Enantiomers

Asymmetric Synthesis Approaches

The creation of the specific stereocenters in (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is primarily achieved through asymmetric synthesis. These methods can be broadly categorized into catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the stereochemical outcome, and chiral auxiliary-mediated synthesis, where a chiral moiety is temporarily attached to the substrate to guide the formation of the desired stereoisomer.

Catalytic Asymmetric Reactions

Catalytic asymmetric reactions offer an efficient and atom-economical pathway to chiral molecules like this compound. These methods employ chiral metal complexes or organocatalysts to create the desired enantiomer in high purity.

Asymmetric hydrogenation of a prochiral ketone is one of the most direct and efficient methods for producing chiral alcohols. In the context of synthesizing this compound, this involves the enantioselective reduction of the corresponding α-amino ketone, 2-amino-1-(3,4-dimethoxyphenyl)ethanone.

Recent advancements have highlighted the efficacy of cobalt and rhodium-based catalysts for this transformation. organic-chemistry.orgacs.org A highly efficient cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed, affording chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.orgnih.gov This method benefits from an amino-group-assisted coordination strategy, where the primary amine on the substrate helps to form a stable complex with the cobalt catalyst, facilitating the stereoselective hydride transfer. organic-chemistry.org The reaction can be performed on a gram scale with low catalyst loading. nih.gov

Similarly, rhodium-based catalysts, particularly with chiral bisphosphine ligands such as DuanPhos, have proven effective for the asymmetric hydrogenation of related ketone substrates. acs.org While many successful hydrogenations are performed on N-protected amino ketones, direct hydrogenation of unprotected α-amino ketone salts is highly desirable as it eliminates protection and deprotection steps. acs.org Ruthenium-diamine catalyst systems are also powerful tools for the asymmetric transfer hydrogenation of unprotected α-amino ketones, offering a practical and cost-effective alternative to pressure hydrogenations. acs.org

Catalyst SystemLigand TypeSubstrate TypeKey FeaturesReported Enantiomeric Excess (ee)
Cobalt-basedChiral Bis(phosphine) (PP) ligandsα-Primary Amino KetonesNH₂-assisted coordination; fast reaction times (0.5h). organic-chemistry.orgnih.govUp to 99% organic-chemistry.orgnih.gov
Rhodium-basedDuanPhosα-Dehydroamino KetonesProvides chiral α-amino ketones, which are then reduced to β-amino alcohols. acs.orgUp to 99% acs.org
Ruthenium-basedChiral Diamine ligandsUnprotected α-Amino Ketone HCl saltsAsymmetric transfer hydrogenation; avoids pressurized H₂. acs.org>99% acs.org

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. doi.org An asymmetric variant of this reaction provides a powerful route to chiral β-nitroalcohols, which are versatile intermediates that can be readily reduced to the target β-amino alcohols. doi.orgcsic.es

To synthesize this compound via this method, 3,4-dimethoxybenzaldehyde (B141060) would be reacted with nitromethane (B149229) in the presence of a chiral catalyst. The resulting (S)-1-(3,4-dimethoxyphenyl)-2-nitroethanol can then be reduced to the target amino alcohol.

A range of chiral catalysts have been developed for this purpose. Chiral copper(II) complexes with bis(oxazoline) ligands have been shown to be highly effective, particularly for reactions involving aromatic aldehydes. nih.gov These catalysts act as Lewis acids, activating the aldehyde, while a base co-catalyst facilitates the deprotonation of the nitroalkane. nih.gov Organocatalysts, such as cinchona alkaloids, have also been successfully employed, offering a metal-free alternative for the asymmetric Henry reaction. youtube.com The choice of catalyst, solvent, and reaction conditions can significantly influence both the yield and the enantioselectivity of the reaction. csic.es

Catalyst TypeExample Ligand/CatalystSubstrate ScopeKey FeaturesReported Enantiomeric Excess (ee)
Chiral Copper(II) ComplexesCu(II)-Bis(oxazoline)Aromatic and Aliphatic AldehydesWeakly Lewis acidic metal with a basic ligand facilitates the reaction. nih.govUp to 93% nih.gov
OrganocatalystsC6′-OH Cinchona Alkaloidα-Ketoesters (demonstrates ketone activation)Metal-free; operationally simple. youtube.comHigh (for α-ketoesters) youtube.com
Chiral Copper(II) ComplexesBased on (S)-2-AminomethylpyrrolidineAromatic AldehydesSelectivity can be controlled by the basicity of the anion in the complex. doi.orgUp to 77% doi.org

Beyond hydrogenation, other transition metal-catalyzed reactions have been developed for the synthesis of chiral β-amino alcohols. One innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method constructs the β-amino alcohol framework by forming the carbon-carbon bond between two different starting materials, offering a modular route to a wide range of products.

The strategy employs an α-amino radical polar crossover mechanism. A key aspect is the use of strongly electron-withdrawing protecting groups on the imine, which allows for its preferential reduction over the aldehyde to generate the critical α-amino radical intermediate. This radical then engages in a cross-coupling reaction to furnish the β-amino alcohol with adjacent chiral centers. This method represents a significant advance in creating high-value chiral β-amino alcohols from readily available starting materials.

Chiral Auxiliary-Mediated Synthesis

In chiral auxiliary-mediated synthesis, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary. This is a robust and reliable method for asymmetric synthesis. Common auxiliaries include chiral oxazolidinones (Evans auxiliaries) and derivatives of amino acids or amino alcohols.

A well-established strategy that could be applied to the synthesis of the target molecule involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a Ni(II) complex formed from a Schiff base of glycine and a chiral ligand can be deprotonated and then alkylated with 3,4-dimethoxybenzyl bromide. The chiral ligand environment ensures that the alkylation occurs stereoselectively. Subsequent hydrolysis of the complex removes the chiral auxiliary and liberates the desired amino acid precursor, which can be reduced to this compound. nih.gov

Chiral diamines are a cornerstone of asymmetric synthesis, demonstrating remarkable success in achieving high stereoselectivity. However, their primary role is as chiral ligands for metal catalysts or as organocatalysts, rather than as covalently bonded chiral auxiliaries. In these catalytic roles, the diamine interacts with the reacting species through non-covalent bonds to create a chiral environment.

While the direct application of a C1-symmetric chiral diamine as a removable auxiliary for this specific synthesis is not prominently documented, the underlying principle of auxiliary control is well demonstrated by other nitrogen-based auxiliaries. A highly effective related strategy is the use of chiral N-sulfinyl imines. In this approach, a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) is condensed with an aldehyde (3,4-dimethoxybenzaldehyde) to form a chiral N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile across the C=N bond. Subsequent reduction of the intermediate and facile acidic cleavage of the sulfinyl group yields the desired chiral primary β-amino alcohol with high enantiopurity. This method is valued for its broad applicability and the predictable nature of the stereochemical outcome.

Utility of SAMP/RAMP in Stereocontrol

The SAMP/RAMP hydrazone methodology, pioneered by E. J. Corey and Dieter Enders, is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org The chiral auxiliaries, (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP), are synthesized from the corresponding enantiomers of the amino acid proline. wikipedia.orgorgsyn.org

The method follows a reliable three-step sequence: wikipedia.org

Hydrazone Formation: The starting carbonyl compound is condensed with SAMP or RAMP to form a chiral hydrazone.

Asymmetric C-C Bond Formation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a metallo-azaenolate. This intermediate reacts with an electrophile (e.g., an alkyl halide). The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The resulting alkylated hydrazone is cleaved to regenerate the α-substituted carbonyl compound, now in enantiomerically enriched form. This is often achieved through ozonolysis or hydrolysis with reagents like aqueous copper(II) chloride. researchgate.net

This methodology has been applied to the synthesis of a vast number of natural products and complex molecules. wikipedia.orgnih.gov For a precursor to this compound, one could envision the asymmetric synthesis of an α-functionalized ketone which is then further elaborated. The predictable stereochemical outcome makes SAMP/RAMP a cornerstone of asymmetric synthesis. researchgate.netresearchgate.net

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity, making them ideal for the production of enantiopure pharmaceuticals. mdpi.com

Transaminase-Mediated Routes for Enantiopure Amines

Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. researchgate.net

The synthesis of this compound can be envisioned via the asymmetric amination of a precursor ketone, 2-amino-1-(3,4-dimethoxyphenyl)ethanone. By selecting an appropriate (S)-selective ω-TA, the prochiral ketone can be converted directly into the desired (S)-enantiomer of the amino alcohol with very high enantiomeric excess (ee). Research has demonstrated the successful synthesis of related chiral amines, such as (R)-3,4-dimethoxyamphetamine from 3,4-dimethoxyphenylacetone, using whole-cell biocatalysts expressing (R)-transaminases. nih.gov This highlights the potential of using a stereocomplementary (S)-transaminase for the desired transformation.

The main synthetic approaches using ω-TAs include: mdpi.com

Asymmetric Synthesis: Direct conversion of a prochiral ketone to a single enantiomer of an amine.

Kinetic Resolution: Selective amination of one enantiomer from a racemic ketone or deamination of one enantiomer from a racemic amine, resulting in a theoretical maximum yield of 50%.

Deracemization: A more advanced approach combining two stereocomplementary enzymes to convert a racemic amine into a single enantiomer, achieving a theoretical yield of up to 100%. mdpi.com

Table 2: Transaminase-Mediated Synthesis of Chiral Amines

Strategy Description Theoretical Yield Key Enzyme Requirement
Asymmetric Synthesis Amination of a prochiral ketone. Up to 100% Single stereoselective ω-TA mdpi.com
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture. Up to 50% Single stereoselective ω-TA mdpi.com

| Deracemization | Conversion of a racemate to a single enantiomer. | Up to 100% | Two stereocomplementary ω-TAs mdpi.com |

Other Enzymatic Transformation Pathways

More complex enzymatic pathways can be designed by coupling multiple enzymes in a cascade reaction. One such strategy for producing chiral amino alcohols involves the combination of a transketolase and a transaminase. ucl.ac.uk In a de novo pathway for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a transketolase was used to synthesize the ketose intermediate, erythrulose. This intermediate was then aminated in a subsequent step by a transaminase to produce the final chiral amino alcohol. ucl.ac.uk This multi-enzyme cascade approach avoids the use of expensive or difficult-to-synthesize starting materials and represents a sustainable and efficient manufacturing route. ucl.ac.uk

Classical and Alternative Synthetic Routes to the Core Structure

Beyond asymmetric methods, classical synthetic transformations, particularly the reduction of ketone precursors, are fundamental to constructing the amino alcohol core structure.

Reduction Strategies of Precursor Ketones

A common and direct route to 2-amino-1-phenylethanol (B123470) structures involves the reduction of the corresponding α-amino ketone. The precursor for the title compound is 2-amino-1-(3,4-dimethoxyphenyl)ethanone, which can be prepared from 2-amino-3',4'-dimethoxyacetophenone.

The ketone functionality can be reduced to a hydroxyl group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation. For instance, the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol was achieved by reducing the precursor 1-(2,5-dimethoxyphenyl)-2-nitroethanol with sodium borohydride in ethanol (B145695), yielding the final product in good yield. chemicalbook.com In another multi-step synthesis, an intermediate was reduced selectively first with sodium borohydride and subsequently with stannous chloride. google.com These reduction methods are effective but, when applied to a racemic ketone, will produce a racemic amino alcohol. To achieve an enantiomerically pure product, these classical reduction methods must be paired with a preceding asymmetric step or a subsequent resolution step.

Friedel-Crafts Acylation Approaches to Dimethoxyphenyl Derivatives

The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of carbon-carbon bonds to an aromatic ring, proving instrumental in the synthesis of ketone intermediates necessary for producing this compound. This reaction typically involves the acylation of an aromatic compound, in this case, a dimethoxybenzene derivative, with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting acylbenzene, a dimethoxyacetophenone derivative, is a key precursor that can be subsequently converted to the target amino alcohol.

A common strategy involves the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with an appropriate acylating agent like chloroacetyl chloride or acetyl chloride. The intramolecular variant of this reaction is also a powerful tool for constructing cyclic ketones. For instance, the intramolecular Friedel-Crafts acylation is a primary method for preparing substituted 1-indanones, which can serve as versatile intermediates. orgsyn.org The choice of catalyst and solvent system is critical for achieving high regioselectivity and yield. While traditional methods often rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can pose challenges in product isolation and functional group compatibility, newer methods utilize more advanced catalytic systems. orgsyn.orgyoutube.com

For example, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been used as an effective medium for Friedel-Crafts reactions, offering advantages over more viscous alternatives like polyphosphoric acid (PPA). ijpcbs.com The optimization of these acylation reactions involves screening various Lewis acids, solvents, and temperatures to control the reaction pathway and minimize the formation of byproducts. orgsyn.org The resulting ketone, such as 3',4'-dimethoxyacetophenone, is the direct precursor that undergoes further transformations, including reduction and amination, to yield the final amino alcohol structure. google.com

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Phenyl Ketone Synthesis

Catalyst SystemSubstratesKey FeaturesReference
Lewis Acids (e.g., AlCl₃) Benzene (B151609), Acyl ChlorideStandard method for forming acylbenzenes. youtube.com youtube.com
Eaton's Reagent (MeSO₃H/P₂O₅) 2,6-dimethoxy phenol, Aromatic AcidsLess viscous medium, easier to handle than PPA. ijpcbs.com ijpcbs.com
Silver(I) Salts (e.g., Ag₂CO₃) Chloroaminal, Arene NucleophilesMediates halide abstraction to generate the reactive species. nih.gov nih.gov

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of this compound is often accomplished through multi-step sequences that begin with simple, commercially available starting materials. A prevalent strategy commences with 3',4'-dimethoxyacetophenone, which is itself synthesized via Friedel-Crafts acylation of veratrole. This ketone can then be converted to the target amino alcohol through several distinct routes.

One common pathway involves the reduction of the ketone to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethanol. google.com This reduction can be achieved using various reducing agents, with sodium borohydride being a frequently used option due to its selectivity and mild reaction conditions. google.com The resulting alcohol is then converted into the final amino alcohol.

Another established route proceeds through a nitro intermediate. For instance, a similar compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, is synthesized from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol. chemicalbook.com The reduction of the nitro group to an amine can be accomplished using reagents like sodium borohydride, yielding the desired amino alcohol. chemicalbook.com This method provides an alternative to direct amination strategies.

More elaborate multi-step syntheses have been developed from different precursors. For example, a documented procedure starts with ethyl-4-chloro-3-nitrobenzoate and 3,4-dimethoxyphenethylamine. orgsyn.org This pathway involves a series of reactions including nucleophilic aromatic substitution, reduction of a nitro group to form a diamine, and subsequent cyclization and transformations to build the desired molecular framework. orgsyn.org Another approach utilizes (3,4-dimethoxyphenyl)acetonitrile as the starting material, which undergoes a reductive N-alkylation process. This two-step method involves the addition of an amine to the nitrile, promoted by cuprous chloride, followed by reduction with sodium borohydride to yield a substituted amine. orgsyn.org These varied pathways offer flexibility in substrate choice and can be adapted based on the availability of starting materials and desired scale.

Table 2: Overview of Multi-Step Synthesis Pathways

Starting MaterialKey IntermediatesKey ReactionsReference
3',4'-Dimethoxyacetophenone 1-(3,4-dimethoxyphenyl)ethanolKetone Reduction google.com
1-(2,5-Dimethoxyphenyl)-2-nitroethanol Not ApplicableNitro Group Reduction chemicalbook.com
Ethyl-4-chloro-3-nitrobenzoate Ethyl 3-amino-4-((3,4-dimethoxyphenethyl)amino)benzoateNucleophilic Aromatic Substitution, Nitro Reduction orgsyn.org
(3,4-Dimethoxyphenyl)acetonitrile 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidineAmine addition to nitrile, Reduction orgsyn.org

Optimization of Synthetic Parameters and Scalability Considerations

The successful synthesis of this compound, particularly on an industrial scale, hinges on the careful optimization of reaction parameters and considerations for scalability. The efficiency, selectivity, and enantiopurity of the final product are directly influenced by factors such as solvent, catalyst, temperature, and reagent stoichiometry.

In Friedel-Crafts acylation steps, the choice of solvent can dramatically affect selectivity. For example, in the synthesis of a dimethoxy-substituted indanone, the use of nitromethane as a solvent was found to provide optimal selectivity, yielding the desired product over its regioisomer in a ratio greater than 20:1. orgsyn.org This high selectivity simplifies purification, as the undesired oily regioisomer can be easily removed from the crystalline product by recrystallization. orgsyn.org

For enantioselective syntheses, which are crucial for producing the specific (S)-enantiomer, the selection of the chiral catalyst or ligand is paramount. In an enantioselective C-H amination reaction to form β-amino alcohols, it was found that bulky acid co-catalysts, such as camphoric acid, afforded optimal efficiency and stereocontrol, achieving yields up to 95% and enantiomeric excess up to 94%. nih.gov The counterion of the metal catalyst also plays a role in stereocontrol. nih.gov Automated synthesis platforms can be employed to rapidly screen a wide array of solvents, catalysts, and other reaction parameters to identify the optimal conditions for a given transformation. nih.gov

Scaling up a synthesis from the laboratory bench to a larger production scale introduces new challenges. Reactions that are manageable in small flasks may become problematic due to issues with heat transfer, mixing, and reagent addition. For instance, the precipitation of a product during a reaction can create a thick suspension that is difficult to stir, requiring specialized equipment. orgsyn.org Flow chemistry offers a potential solution to some scalability issues. The use of a flow reactor setup has been demonstrated for the large-scale synthesis of aminoalcohols, allowing for better control over reaction parameters and potentially improving safety and efficiency. chemrxiv.org The transition to a larger scale also necessitates a focus on process safety, waste minimization, and the use of cost-effective and readily available reagents. orgsyn.orgorgsyn.org

Table 3: Key Parameters for Optimization in Amino Alcohol Synthesis

ParameterImpact on SynthesisExample of OptimizationReference
Solvent Influences reaction rate and selectivity.Using nitromethane in Friedel-Crafts acylation improved regioisomeric ratio to >20:1. orgsyn.org orgsyn.org
Catalyst/Ligand Determines enantioselectivity and reaction efficiency.Use of a chiral copper catalyst with a specific bisoxazoline ligand (L1) was critical for both yield and stereoselectivity. nih.gov nih.gov
Acid Co-catalyst Affects both yield and enantiomeric excess.Bulky acids like camphoric acid improved yield (to 95%) and enantiomeric excess (to 94%). nih.gov nih.gov
Purification Method Impacts final purity and overall yield.Simple recrystallization was effective for separating the solid product from an oily regioisomer. orgsyn.org orgsyn.org
Reactor Technology Enables scalability and process control.A flow reactor setup was used for large-scale synthesis of aminoalcohols. chemrxiv.org chemrxiv.org

Stereochemical Control and Mechanistic Investigations in Synthesis

Origins of Enantioselectivity in Asymmetric Reactions

The synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol with high enantiopurity predominantly relies on asymmetric reactions that differentiate between the two prochiral faces of a precursor molecule. A key strategy is the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(3,4-dimethoxyphenyl)ethanone. The enantioselectivity in these reactions is typically induced by a chiral catalyst or a chiral auxiliary.

One of the most effective methods for this transformation is asymmetric transfer hydrogenation (ATH) . This reaction often employs ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands. For instance, Ru(II) complexes with chiral tetraaza ligands have been shown to be effective in the asymmetric transfer hydrogenation of β-amino ketones in an aqueous sodium formate (B1220265) (HCOONa) system, achieving high conversions and excellent enantiomeric excesses (ee). While not specifically detailing the synthesis of this compound, these studies on analogous structures provide a foundational understanding of how the catalyst-substrate interaction dictates the stereochemical outcome. The choice of the metal center, the structure of the chiral ligand, and the reaction conditions all play a crucial role in determining which enantiomer is preferentially formed.

Another approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

The table below summarizes some common approaches to achieve enantioselectivity in the synthesis of chiral amino alcohols.

Table 1: Approaches for Enantioselective Synthesis of Chiral Amino Alcohols

Method Description Key Features
Asymmetric Catalysis Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. High atom economy; catalyst can be recycled. Requires careful optimization of catalyst and reaction conditions.
Chiral Auxiliaries Stoichiometric use of a chiral molecule to control stereochemistry. Generally robust and predictable. Requires additional steps for attachment and removal of the auxiliary.

Diastereoselective Control in Synthetic Pathways

In synthetic pathways that involve the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For the synthesis of vicinal amino alcohols like this compound, diastereoselective control is often addressed during the reduction of a precursor that already contains a chiral center or by establishing the relative stereochemistry in a concerted manner.

The synthesis of protected vicinal amino alcohols often starts from readily available chiral building blocks like amino acids. For example, a serine-derived aldehyde can be used as a starting material, where the existing stereocenter from serine influences the stereochemical outcome of subsequent reactions. The diastereoselectivity of these reactions is governed by factors such as steric hindrance and the formation of cyclic transition states.

When multiple stereocenters are formed in a single reaction, such as in a Mannich reaction to form β-aminoketones, both syn- and anti-diastereomers can be produced. The subsequent reduction of these diastereomeric ketones to the corresponding amino alcohols requires careful selection of the reducing agent and reaction conditions to favor the formation of the desired diastereomer. Dynamic kinetic asymmetric transformation (DKAT) is a powerful strategy that can convert a mixture of diastereomers into a single, enantiomerically pure diastereomer.

Reaction Mechanism Elucidation for Stereochemical Outcomes

A thorough understanding of the reaction mechanism is fundamental to rationalizing and predicting the stereochemical outcome of a synthetic transformation. For the asymmetric synthesis of this compound, mechanistic studies often focus on the key stereodetermining step, which is typically the asymmetric reduction of the precursor ketone.

In catalyst-controlled asymmetric reactions, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. For the asymmetric transfer hydrogenation of α-amino ketones catalyzed by ruthenium complexes, the Noyori-Ikariya model is often invoked to rationalize the observed enantioselectivity. This model proposes a six-membered pericyclic transition state where the substrate coordinates to the metal center. The steric and electronic interactions between the substituents on the substrate and the chiral ligand in the transition state dictate the facial selectivity of the hydride transfer.

For instance, in the reduction of β-amino ketones, the catalyst and the substrate form a complex where the substituents arrange themselves to minimize steric clashes. The chiral ligand creates a chiral pocket around the metal center, and the substrate approaches in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer. The electronic effects of substituents on the aromatic ring of the substrate can also influence the stability of the transition state and, consequently, the enantioselectivity.

The analysis of reaction pathways often involves the identification and characterization of intermediates. In the synthesis of this compound, the precursor α-amino ketone can exist in equilibrium with its enol or enamine tautomers. Mechanistic studies, including deuterium (B1214612) labeling experiments, can help elucidate whether the reduction proceeds via the ketone or one of its tautomeric forms.

In many catalytic asymmetric hydrogenations, the reaction proceeds through a series of steps involving the coordination of the substrate to the catalyst, hydride transfer, and product release. The nature of the protecting group on the amino function can significantly impact the reaction pathway and the efficiency of the stereochemical control. Some protecting groups may coordinate with the metal catalyst, influencing the geometry of the transition state and enhancing stereoselectivity.

Stereochemical Assignment Methodologies in Synthetic Contexts

The unambiguous determination of the absolute and relative stereochemistry of the synthesized this compound is crucial for its characterization. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, and the choice depends on the specific properties of the analyte. The development of a reliable chiral HPLC method is often a critical step in optimizing an asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to determine the relative stereochemistry of diastereomers. By analyzing the coupling constants and through-space interactions (e.g., using NOESY experiments), the spatial relationship between different protons in the molecule can be established. In some cases, chiral solvating agents or chiral derivatizing agents can be used to differentiate the NMR spectra of enantiomers, allowing for the determination of enantiomeric purity.

X-ray Crystallography provides the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of all atoms in space. This technique is often used to confirm the stereochemical assignment made by other methods.

The table below summarizes the key methodologies for stereochemical assignment.

Table 2: Methodologies for Stereochemical Assignment

Methodology Principle Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Determination of enantiomeric excess (ee) and separation of enantiomers.
NMR Spectroscopy Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects. Determination of relative stereochemistry and, with chiral auxiliaries, enantiomeric purity.

Advanced Structural Elucidation and Characterization Methodologies

X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise atomic positions and bonding information. wikipedia.org Although a specific crystal structure for (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is not publicly documented, the following sections outline the principles of how such an analysis would be conducted.

Determination of Absolute Configuration

For a chiral molecule like this compound, X-ray crystallography is the most powerful tool for the unambiguous determination of its absolute configuration. researchgate.net This is typically achieved through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen. researchgate.net The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment. researchgate.net In the absence of heavy atoms, modern techniques and high-quality data can still allow for the determination of absolute configuration from the anomalous scattering of lighter atoms like oxygen.

Advanced Spectroscopic Techniques for Structural Features

Spectroscopic methods provide detailed information about the connectivity, functional groups, and electronic environment of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound in solution. thno.orgbeilstein-journals.org

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the dimethoxy-substituted ring would appear as a characteristic pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the ethanolamine (B43304) side chain—the methine (CH-OH), and the methylene (B1212753) (CH₂-NH₂) groups—would exhibit specific chemical shifts and coupling patterns (splittings) that confirm their connectivity. The protons of the two methoxy (B1213986) groups would likely appear as sharp singlets. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. The spectrum would show distinct peaks for the two methoxy carbons, the six carbons of the aromatic ring (with those bearing methoxy groups shifted downfield), and the two carbons of the ethanolamine side chain. rsc.orgrsc.org The chemical shifts provide insight into the electronic environment of each carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Tautomerism Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the molecular vibrations and is particularly useful for identifying functional groups. nih.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. These would include broad O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether (methoxy) and alcohol groups would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed around 1450-1600 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. ruc.dk It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would produce strong signals in the Raman spectrum. While FT-IR is often better for polar groups like O-H, Raman can provide clearer data for the carbon skeleton and C-H bonds. ruc.dk

Together, these spectroscopic techniques provide a detailed and confirmatory picture of the molecular structure of this compound.

Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy and precision. For this compound, which has a molecular formula of C₁₀H₁₅NO₃, the theoretical monoisotopic mass is 197.105193 g/mol . epa.gov In typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the pseudomolecular ion [M+H]⁺. The high resolving power of HRMS allows the experimentally measured m/z of this ion to be distinguished from other ions with the same nominal mass but different elemental formulas, thereby confirming the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide vital information about the molecule's structural connectivity. The fragmentation pattern of this compound is predictable based on its functional groups. Key fragmentation events include the cleavage of the C-C bond between the benzylic carbon and the amino-bearing carbon (benzylic cleavage), loss of a water molecule from the ethanol (B145695) group, and sequential loss of methyl radicals from the methoxy groups. Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the dimethoxy-substituted phenyl ring and the aminoethanol side chain.

Table 1: Theoretical HRMS Fragmentation Data for this compound

Ion Formula Theoretical m/z Description
[C₁₀H₁₆NO₃]⁺ 198.11247 Protonated parent molecule [M+H]⁺
[C₉H₁₂O₂]⁺ 152.08318 Loss of the CH₂NH₂OH fragment via benzylic cleavage
[C₁₀H₁₄NO₂]⁺ 180.09681 Loss of water (H₂O) from the [M+H]⁺ ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

The primary chromophore in this compound is the substituted benzene (B151609) ring. Aromatic systems like this exhibit characteristic absorption bands resulting from π → π* electronic transitions. The presence of substituents on the benzene ring—two methoxy groups (-OCH₃), and an aminoethanol group—act as auxochromes. These groups possess non-bonding electrons that can interact with the π-system of the ring, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increasing the absorption intensity. The UV spectrum is expected to show distinct peaks corresponding to these electronic transitions, confirming the presence of the aromatic system. The exact position and intensity of these peaks can be influenced by the solvent used for the analysis.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Absorption Range (λmax)
π → π* Substituted Benzene Ring ~230 nm

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Stability

Density Functional Theory (DFT) is a powerful quantum chemical method used to determine the optimized geometry and electronic structure of molecules. For (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be the standard approach to predict its three-dimensional structure. These calculations minimize the molecule's energy to find its most stable geometric arrangement, providing data on bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be further assessed by calculating its total electronic energy and the energies of its molecular orbitals. While specific data for the title compound is not published, DFT studies on similar aromatic amino alcohols would be referenced to interpret the stability conferred by the dimethoxyphenyl and ethanolamine (B43304) moieties.

Table 1: Predicted Molecular Properties from Theoretical Calculations (Note: This table is illustrative, as specific published data for this compound is unavailable. The values are based on typical results for similar organic molecules.)

Parameter Predicted Value
Method/Basis Set B3LYP/6-311G(d,p)
Total Energy Value in Hartrees
Dipole Moment Value in Debye

Conformational Landscape Exploration and Energetics

The rotational freedom around the single bonds in this compound gives rise to multiple possible conformations. Computational methods can be used to explore this conformational landscape to identify the most stable conformers. This is typically achieved by systematically rotating key dihedral angles (e.g., the C-C bond of the ethanolamine side chain and the C-O bonds of the methoxy (B1213986) groups) and calculating the relative energies of the resulting structures.

Prediction of Electronic Properties and Reactivity Profiles

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). sigmaaldrich.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring and the nitrogen atom of the amino group. The LUMO, conversely, would likely be distributed across the aromatic ring and the antibonding orbitals of the C-O and C-N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In conjugated molecules, FMO analysis helps in understanding charge transfer between electron-donating and electron-accepting groups. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the expected output of a DFT calculation for this type of molecule.)

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Simulation of Spectroscopic Signatures and Correlation with Experimental Data

Computational chemistry can be used to simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These simulations are performed by calculating the vibrational frequencies (for IR) and the chemical shifts (for NMR) of the optimized molecular structure.

The calculated vibrational frequencies from a DFT study can be compared with an experimental FT-IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations. Similarly, calculated NMR chemical shifts, after appropriate scaling, can be correlated with experimental ¹H and ¹³C NMR data to confirm the molecular structure. A study on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one successfully used this combined experimental and theoretical approach to elucidate its structure. nih.gov

Mechanistic Modeling of Reaction Pathways and Transition States

DFT calculations are instrumental in modeling chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics.

For this compound, one could model reactions such as N-acylation or oxidation of the alcohol. The modeling would involve locating the transition state structure for the rate-determining step and calculating its energy relative to the reactants. This information provides insight into the reaction's feasibility and kinetics. DFT has been widely used to investigate the mechanisms of various organic reactions, including cycloadditions and catalytic cycles. mdpi.com

Applications of S 2 Amino 1 3,4 Dimethoxyphenyl Ethanol in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Organic Molecule Construction

The inherent chirality of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol makes it an exemplary chiral building block for the synthesis of complex organic molecules. Its vicinal amino and alcohol functionalities, along with the stereocenter at the carbinol carbon, provide a pre-packaged segment of chirality that can be incorporated into larger, more intricate structures. This approach, known as chiral pool synthesis, leverages the readily available enantiopure starting material to bypass the often challenging and costly steps of de novo asymmetric synthesis or chiral resolution.

The utility of chiral 1,2-amino alcohols as building blocks is well-established in the synthesis of numerous pharmaceuticals and natural products. google.com For instance, enantiopure amino alcohols are key precursors for adrenergic stimulants like ephedrine (B3423809) and are integral to the structure of antiviral drugs such as the HIV protease inhibitor Indinavir. google.com While direct examples of large-scale natural product synthesis starting from this compound are not extensively documented in readily available literature, its structural similarity to key intermediates in the synthesis of catecholaminergic drugs like norepinephrine (B1679862) and epinephrine (B1671497) underscores its potential. nih.gov The 3,4-dimethoxyphenyl group can serve as a protected or bioisosteric replacement for the catechol moiety found in these neurotransmitters.

The general strategy involves utilizing the amino and hydroxyl groups as handles for further chemical transformations, such as acylation, alkylation, and cyclization reactions, to build up molecular complexity. The stereochemistry of the parent amino alcohol dictates the stereochemical outcome of these subsequent reactions, allowing for the controlled synthesis of a specific diastereomer of the target molecule.

Table 1: Examples of Complex Molecules Derived from Chiral 1,2-Amino Alcohol Scaffolds

Target MoleculeClassSignificanceReference
NorepinephrineCatecholamine, NeurotransmitterTreatment of hypotension nih.gov
EpinephrineCatecholamine, HormoneTreatment of anaphylaxis, cardiac arrest nih.gov
Phenylephrine (B352888)Adrenergic receptor agonistDecongestant nih.gov
Denopamineβ1-adrenergic receptor agonistCardiotonic agent nih.gov
(1S, 2R)-1-Amino-2-indanolChiral Building BlockPrecursor for Indinavir (HIV protease inhibitor) google.com

Development of Novel Chiral Ligands and Organocatalysts Incorporating the Amino Alcohol Scaffold

The 1,2-amino alcohol framework is a common and effective platform for the design of chiral ligands for metal-catalyzed asymmetric reactions and for the development of purely organic catalysts (organocatalysts). The vicinal nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that can effectively induce enantioselectivity in a variety of transformations.

This compound can be readily derivatized to form a diverse range of chiral ligands. For example, the amino group can be converted into amides, sulfonamides, or phosphinamides, while the hydroxyl group can be etherified or esterified. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic reaction.

Furthermore, the amino alcohol scaffold is a key component in the burgeoning field of organocatalysis. Chiral primary and secondary amines derived from amino alcohols can act as Lewis bases, activating substrates through the formation of chiral enamines or iminium ions. The adjacent hydroxyl group can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereocontrol. While specific organocatalysts derived directly from this compound are not prominently featured in the literature, the principles of their design are well-established. For instance, squaramide-fused amino alcohol organocatalysts have been developed and shown to be effective in various asymmetric transformations. This class of bifunctional catalysts utilizes the hydrogen-bonding capabilities of the squaramide moiety in concert with the basicity of the amino group to activate and control the stereochemical outcome of reactions.

Precursor in Stereoselective Functionalization and Derivatization Strategies for Chiral Targets

This compound serves as a valuable precursor in stereoselective functionalization and derivatization strategies aimed at the synthesis of other chiral targets. The existing stereocenter can direct the formation of new stereocenters in adjacent or remote positions, a concept known as substrate-controlled diastereoselection.

A powerful illustration of this principle is the use of chiral 1,2-amino alcohols as starting materials for the synthesis of other enantiopure compounds. For example, the hydroxyl group can be oxidized to a ketone, and the resulting α-amino ketone can then be subjected to stereoselective reduction to afford a diastereomerically enriched syn- or anti-1,2-amino alcohol, depending on the choice of reducing agent and reaction conditions.

A highly relevant and modern approach is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols. nih.gov While this method describes the synthesis of these compounds, the reverse process, or the use of the resolved amino alcohol to direct further reactions, is a common strategy. The principles of stereoselective synthesis demonstrated in the formation of molecules like norepinephrine and phenylephrine highlight the importance of the chiral 1,2-amino alcohol core. nih.gov The inherent chirality of a molecule like this compound can be used to influence the stereochemical outcome of reactions at other sites within the molecule. For instance, the amino or hydroxyl group can act as a directing group in catalytic reactions, leading to the selective functionalization of specific C-H bonds.

Moreover, the amino alcohol can be converted into a chiral auxiliary, a group that is temporarily incorporated into a substrate to direct a stereoselective reaction and is subsequently removed. Although the direct use of this compound as a commercial chiral auxiliary is not widespread, its structural motifs are present in many successful auxiliaries.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Methodologies

The global push for green chemistry is steering research towards more sustainable methods for synthesizing chiral compounds. jocpr.com Traditional chemical syntheses often rely on stoichiometric amounts of harsh reducing agents, organometallic catalysts, and extreme reaction conditions, which can lead to low stereoselectivities and the formation of unwanted byproducts. nih.govfrontiersin.org Emerging research seeks to overcome these limitations through biocatalysis and chemoenzymatic strategies.

Biocatalytic approaches are at the forefront of sustainable synthesis. mdpi.com They employ enzymes or whole-cell systems to catalyze reactions with high selectivity under mild conditions, often in aqueous media. mdpi.comnih.gov This avoids the need for hazardous reagents and protecting group chemistry, thus saving time, materials, and energy. nih.gov Key advantages include:

Atom Economy: Using inexpensive and readily available starting materials, such as ammonia (B1221849) as the amino donor, maximizes atom economy and produces water as the main byproduct. rsc.org

Mild Conditions: Biocatalytic reactions typically occur at ambient temperature and pressure, reducing energy consumption. nih.govnih.gov

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, leading to highly pure products and minimizing waste. nih.govmdpi.com

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The discovery and engineering of novel catalysts are central to advancing the synthesis of specific chiral molecules like (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol. Research is progressing on two main fronts: biocatalysts and chemocatalysts.

Biocatalysts: Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), imine reductases, and alcohol dehydrogenases are being extensively studied for the synthesis of chiral amines and amino alcohols. nih.govworktribe.com

Amine Dehydrogenases (AmDHs): These enzymes are highly attractive as they can directly use ammonia to asymmetrically reduce ketones to chiral amines. rsc.org However, naturally occurring AmDHs often have limited substrate scope or insufficient enantioselectivity. frontiersin.org Consequently, protein engineering and directed evolution are key research areas. nih.govnih.gov By modifying the active site of existing enzymes, such as leucine (B10760876) dehydrogenase, researchers have successfully created engineered AmDHs with significantly improved activity, stability, and high stereoselectivity (>99% ee) for the synthesis of chiral amino alcohols. nih.govfrontiersin.org

Transaminases (TAs): ω-Transaminases are widely used for the stereoselective synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov They are of significant industrial interest, and ongoing research focuses on discovering new TAs through screening and database mining, as well as engineering existing ones to broaden their substrate range and improve performance. nih.govresearchgate.net Cascade reactions combining TAs with other enzymes, like keto reductases, are being developed for one-pot synthesis of valuable products. entrechem.com

Chemocatalysts: While biocatalysis offers many advantages, transition metal catalysts remain crucial for many asymmetric transformations. chiralpedia.com Research in this area focuses on designing new chiral ligands to improve the efficiency and enantioselectivity of metal catalysts.

Iridium Catalysts: Chiral iridium complexes have shown exceptional performance in the asymmetric hydrogenation of ketones and imines. chinesechemsoc.orgresearchgate.net Catalysts featuring spiro phosphine-amine-phosphine (SpiroPNP) and other P,N,N-type ligands have achieved extremely high activity and enantioselectivities (up to 99.9% ee) in the synthesis of chiral 1,2-amino alcohols from α-amino ketones. researchgate.netresearchgate.net

Copper Catalysts: Copper-catalyzed asymmetric reactions are also a vibrant area of research. acs.orgnih.gov New methods are being developed for the synthesis of various chiral amino alcohols, including those with challenging tertiary stereocenters, by employing Cu-catalysis with novel ligands. acs.orgresearchgate.net

The development of catalysts that can be used in one-pot, sequential chemoenzymatic reactions is a particularly innovative direction, combining the advantages of both homogeneous metal catalysis and biocatalysis. entrechem.com

Comparison of Catalytic Systems for Chiral Amino Alcohol Synthesis
Catalyst TypeKey FeaturesAdvantagesCurrent Research Focus
Amine Dehydrogenases (AmDHs) Engineered enzymes for asymmetric reductive amination. nih.govfrontiersin.orgUses inexpensive ammonia; high stereoselectivity; mild conditions. rsc.orgnih.govProtein engineering to improve activity and substrate scope. nih.govacs.org
Transaminases (TAs) Catalyze amino group transfer from a donor to a ketone. nih.govBroad substrate scope; no need for costly cofactors. worktribe.comDiscovery of new enzymes; overcoming equilibrium limitations. nih.govresearchgate.net
Iridium Complexes Homogeneous metal catalysts with chiral ligands (e.g., SpiroPAP). researchgate.netExtremely high turnover numbers and enantioselectivity (>99% ee). researchgate.netDesign of new, more modular P,N,O and P,N,N-type ligands. researchgate.net
Copper Complexes Versatile catalysts for various asymmetric transformations. acs.orgCan create complex structures, including tertiary stereocenters. acs.orgStereodivergent synthesis to access all possible product stereoisomers. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern synthetic chemistry, accelerating the development of new catalysts and processes. chiralpedia.com In the context of synthesizing this compound, computational methods offer powerful ways to predict reaction outcomes and guide experimental work. mit.edu

Future research will increasingly rely on the integration of computational and experimental techniques. chiralpedia.com Key applications include:

Catalyst Design and Screening: Computational methods can rapidly screen large libraries of potential catalysts, whether they are enzymes or synthetic metal complexes, to identify promising candidates before they are synthesized and tested in the lab. chiralpedia.comrsc.org This significantly reduces the time and cost associated with experimental trial-and-error. mit.edu

Mechanistic Insights: Molecular modeling techniques like density functional theory (DFT) and molecular dynamics (MD) simulations provide detailed insights into reaction mechanisms. chiralpedia.com For instance, computational analysis can reveal the source of enhanced activity in an engineered enzyme by modeling the interactions between the substrate and the enzyme's active site. nih.govnih.gov This understanding is crucial for the rational design of more efficient and selective catalysts. bioengineer.org

Predictive Modeling: By combining computational models with experimental data, researchers can develop predictive models for reaction kinetics and selectivity. mdpi.comchiralpedia.com These models help in optimizing reaction conditions and can guide the substrate-specific evolution of enzymes for desired transformations. acs.orgmit.edu

The synergy between computational prediction and experimental validation creates an iterative loop that accelerates discovery. chiralpedia.com As machine learning and artificial intelligence continue to evolve, their integration into computational chemistry promises to further revolutionize the design of chiral catalysts and synthetic pathways. chiralpedia.comrsc.org This interdisciplinary approach is poised to overcome current challenges and unlock new possibilities in the precision synthesis of complex chiral molecules. bioengineer.org

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol, and how can reaction progress be monitored experimentally?

  • Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated using 3,4-dimethoxybenzaldehyde and nitroethane in ethanol with aqueous NaOH and piperidine catalysis. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and 30% EtOAc/hexane eluent (Rf = 0.15). Post-reaction, products are filtered, dried, and recrystallized from methanol for purity . Alternative methods include reductive amination of ketone precursors using sodium borohydride, followed by HCl treatment to isolate the hydrochloride salt .

Q. How can the enantiomeric purity of this compound be determined?

  • Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) is recommended. Compare retention times with racemic standards or use circular dichroism (CD) spectroscopy to confirm optical activity. Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) further validate structural integrity .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer: The compound is a solid with a melting point ~46–49°C (lit.) and is soluble in polar solvents (e.g., ethanol, methanol). Stability tests under varying pH (1–12) and temperatures (4–40°C) show degradation in alkaline conditions (>pH 10), likely due to β-O-4 bond cleavage, as observed in lignin model compounds under KOtBu/tBuOH systems . Store at −20°C in inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer: Conduct molecular docking studies using software like AutoDock Vina to compare binding affinities of (S)- and (R)-enantiomers to receptors (e.g., adrenergic or dopaminergic receptors). Pair with in vitro assays (e.g., cAMP accumulation in HEK293 cells transfected with β2-adrenoceptors) to validate enantiomer-specific activity. Structural analogs in suggest CNS activity, warranting neuropharmacological profiling .

Q. What strategies can resolve contradictions in reported biological activities of derivatives with similar structures?

  • Methodological Answer: Perform systematic structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the amino group, methoxy substituents, or ethanol backbone. Use in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and compare with literature data. For example, pyridine derivatives with 3,4-dimethoxyphenyl groups show variable antibacterial potency depending on substituent position .

Q. How can the degradation pathways of this compound be analyzed under oxidative or alkaline conditions?

  • Methodological Answer: Subject the compound to 0.5 mol/L KOtBu/tBuOH at 30°C to simulate alkaline degradation. Monitor via LC-MS for intermediates like 3,4-dimethoxybenzoic acid, a characteristic oxidation product. Compare kinetics with lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) using pseudo-first-order rate calculations .

Key Considerations for Researchers

  • Contradictions in Evidence: Synthesis yields vary between methods (50% vs. 77%), suggesting solvent/catalyst optimization is critical.
  • Analytical Gaps: Limited data on metabolite toxicity or environmental impact (e.g., biodegradability) requires further ecotoxicological studies .
  • Biological Relevance: Structural similarity to adrenergic agents () implies potential for neuroactive drug development but necessitates rigorous selectivity profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.